N-Formyl-Nle-Leu-Phe

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl-Nle-Leu-Phe typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the N-terminal amino acid is formylated using formic acid .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

化学反応の分析

Types of Reactions

N-Formyl-Nle-Leu-Phe undergoes various chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often involve the use of specific amino acid derivatives and coupling reagents .

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with modified amino acid sequences .

科学的研究の応用

Chemotactic Activity

N-Formyl-Nle-Leu-Phe is recognized as a potent agonist for the formyl peptide receptor 1 (FPR1), which is crucial for neutrophil chemotaxis—the movement of neutrophils towards sites of inflammation. The peptide's effectiveness in inducing chemotaxis has been demonstrated across various studies.

Table 1: Chemotactic Potency of this compound

| Study | EC50 (nM) | Assay Type | Findings |

|---|---|---|---|

| Showell et al. (1976) | 0.4 | Human Neutrophil Chemotaxis | Established high potency in inducing chemotaxis |

| Freer et al. (1980) | 3.2 | Lysosomal Enzyme Release | Demonstrated stimulation of enzyme release at higher doses |

| Gao et al. (1994) | Not specified | FPR1 Binding Affinity | Confirmed binding to FPR1 with significant biological activity |

These findings indicate that this compound effectively stimulates neutrophils, which are essential components of the immune response.

Inflammatory Response Modulation

Research has shown that this compound can induce systemic inflammatory responses. For instance, FITC-conjugated forms of the peptide have been studied for their hepatic clearance and interaction with liver cells, suggesting potential implications in understanding liver inflammation and injury.

Case Study: Hepatic Clearance and Inflammation

A study highlighted that FITC-conjugated this compound was rapidly taken up by liver sinusoidal endothelial cells (LSECs) and hepatocytes, indicating its role in mediating inflammatory responses in the liver. The study also noted that this uptake could be blocked by unconjugated forms of the peptide, demonstrating its specificity and potential utility in tracking inflammatory processes in hepatic tissues .

Therapeutic Potential in Inflammatory Diseases

The competitive inhibition of FPR1 by compounds like propofol shows promise for therapeutic applications involving this compound. Propofol was found to inhibit neutrophil activation induced by this compound, suggesting a novel anti-inflammatory mechanism that could be harnessed for treating conditions characterized by excessive neutrophil activity .

Table 2: Inhibitory Effects of Compounds on Neutrophil Activation

| Compound | IC50 (μM) | Effect on Neutrophils |

|---|---|---|

| Propofol | 3.31 | Inhibits superoxide production |

| Honokiol | 4.01 | Suppresses elastase release |

These findings underline the potential for using this compound in conjunction with other therapeutic agents to modulate immune responses effectively.

Research Methodologies

The synthesis and analysis of this compound typically involve solid-phase peptide synthesis techniques, allowing precise control over peptide assembly. Various assays, including saturation binding studies and fluorescence labeling, have been employed to elucidate the interaction dynamics between this peptide and its receptors.

Synthesis Overview

- Method : Solid-phase peptide synthesis (SPPS)

- Key Steps : Stepwise assembly of amino acids; introduction of formyl group at the N-terminal.

作用機序

N-Formyl-Nle-Leu-Phe exerts its effects by binding to formyl peptide receptors (FPRs) on the surface of neutrophils. This binding triggers a cascade of intracellular signaling events, leading to the activation and migration of neutrophils towards the source of the peptide. The primary molecular targets are the FPRs, and the pathways involved include the activation of G-proteins and downstream signaling molecules such as phospholipase C and protein kinase C .

類似化合物との比較

Similar Compounds

N-Formyl-Met-Leu-Phe: Another chemotactic peptide with similar properties but different amino acid composition.

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys: A longer peptide with additional amino acids, used in more complex studies of chemotaxis.

Uniqueness

This compound is unique due to its specific amino acid sequence, which provides distinct binding affinities and signaling properties compared to other formyl peptides. Its relatively simple structure makes it a valuable tool for studying basic mechanisms of chemotaxis and immune cell activation .

生物活性

N-Formyl-Nle-Leu-Phe (fNLPF) is a synthetic peptide that has garnered attention for its biological activity, particularly in relation to neutrophil chemotaxis and activation. This article explores the compound's mechanisms of action, receptor interactions, and implications for inflammation and immune response.

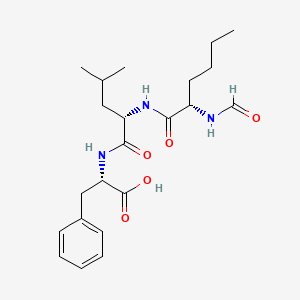

Chemical Structure and Properties

This compound is a formylated peptide that exhibits biological activity through its interaction with formyl peptide receptors (FPRs). The structure consists of a formyl group attached to a sequence of amino acids, including norleucine (Nle), leucine (Leu), and phenylalanine (Phe). This modification enhances its potency as a chemotactic agent.

-

Receptor Interaction :

- fNLPF binds to FPRs on neutrophils, triggering a cascade of intracellular signaling that leads to chemotaxis. The binding affinity for the receptor has been quantified, showing an equilibrium dissociation constant (KD) of approximately 1.9 nM, indicating high potency .

- Upon activation, FPRs aggregate and redistribute within the plasma membrane, facilitating internalization and further signaling .

- Cellular Responses :

Biological Activity in Inflammation

N-Formyl peptides like fNLPF are implicated in systemic inflammatory responses. They can enter circulation during infections and induce responses akin to septic shock. Studies have shown that fNLPF can enhance hepatic clearance when conjugated with fluorescein isothiocyanate (FITC), highlighting its role in inflammation detection .

Case Studies and Experimental Evidence

- Neutrophil Chemotaxis : In human neutrophil assays, fNLPF demonstrated an effective concentration (EC50) around 0.4 nM for inducing chemotaxis . The peptide's ability to stimulate migration was confirmed through competitive binding studies.

- Inflammatory Response : In models of septic inflammation, administration of fNLPF led to significant increases in inflammatory markers, underscoring its role as a potent mediator in immune responses .

Table: Summary of Biological Activities

| Activity | Measurement Method | Result |

|---|---|---|

| Neutrophil Chemotaxis | Human neutrophil assay | EC50 = 0.4 nM |

| Enzyme Release | Lysosomal enzyme assay | Significant release observed |

| Hepatic Clearance | Biodistribution study | High uptake in liver cells |

| Inflammatory Marker Production | Cytokine assays | Increased cytokine levels |

Implications for Therapeutics

The biological activity of this compound suggests potential therapeutic applications in managing infections and inflammatory diseases. Understanding its mechanism could lead to the development of novel anti-inflammatory agents or targeted therapies for conditions involving neutrophil dysregulation.

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O5/c1-4-5-11-17(23-14-26)20(27)24-18(12-15(2)3)21(28)25-19(22(29)30)13-16-9-7-6-8-10-16/h6-10,14-15,17-19H,4-5,11-13H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30)/t17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPUQLFXFVLCID-FHWLQOOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977427 | |

| Record name | N-[1-Hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]hexylidene}amino)-4-methylpentylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61864-82-2 | |

| Record name | N-Formylnorleucyl-leucyl-4-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061864822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-Hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]hexylidene}amino)-4-methylpentylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。